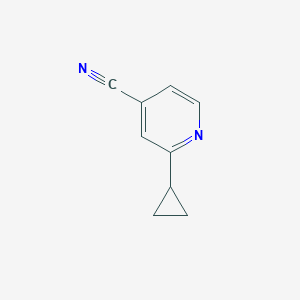
2-Cyclopropylisonicotinonitrile
Übersicht
Beschreibung
Synthesis Analysis
CPI was first synthesized in 1987 by L. W. Hamann and A. Hoyer using 2-cyclopropylisonicotinic acid as a starting material. It belongs to the class of the pyridine derivative compounds and has received attention due to its potential uses.Molecular Structure Analysis
The molecular formula of 2-Cyclopropylisonicotinonitrile is C9H8N2. The molecular weight is 144.17 g/mol.Physical And Chemical Properties Analysis
2-Cyclopropylisonicotinonitrile has a predicted boiling point of 252.1±28.0 °C and a predicted density of 1.16±0.1 g/cm3 . Its pKa is predicted to be 2.56±0.20 .Wissenschaftliche Forschungsanwendungen
Synthesis of Oxazoles : 2-Cyclopropylisonicotinonitrile is used in the synthesis of 2,4,5-trisubstituted oxazoles, a process that involves the reaction of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates with nitriles in the presence of tin(IV) chloride. This reaction generates oxazoles in good to excellent yields through a mechanism that involves in situ generation of aroylmethylidene malonates and subsequent cyclisation (Selvi & Srinivasan, 2014).
Enantioselective Cyclopropanation : The compound plays a role in the enantioselective cyclopropanation process, particularly in the synthesis of spirocyclopropanes derived from the reaction of 2-arylidene-1,3-indandiones and dimethyl bromomalonate (Russo et al., 2011).
Nitration of Cyclopropylidenepropenones : It's involved in the nitration of 3-cyclopropylideneprop-2-en-1-ones, facilitating a route to various synthetically useful β,γ-dinitro or γ-mononitro adducts. This transformation is characterized by high yield, regio- and stereoselectivity, and is used for the synthesis of functionalized N-unprotected pyrroles (Miao et al., 2017).
Cycloaddition Reactions : 2-Cyclopropylisonicotinonitrile is instrumental in donor-acceptor cyclopropanes activated with Me3SiOTf that cleave to reactive intermediates. These intermediates can be efficiently intercepted by nitriles in a formal [3 + 2] dipolar cycloaddition reaction, yielding 2H-3,4-dihydropyrrole cycloaddition products in high yield (Yu & Pagenkopf, 2003).
Synthesis of Cyclopropanes : The compound is also involved in the stereoselective construction of nitrile-substituted cyclopropanes, synthesized from the intermolecular cyclopropanation between 2-diazo-2-phenylacetonitrile and electron-rich olefins, catalyzed by the chiral dirhodium complex (Denton, Cheng, & Davies, 2008).
Safety And Hazards
According to the safety data sheet, 2-Cyclopropylisonicotinonitrile is classified as having acute toxicity (both dermal and inhalation), causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
Eigenschaften
IUPAC Name |
2-cyclopropylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-6-7-3-4-11-9(5-7)8-1-2-8/h3-5,8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYRSYFRCRGILM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylisonicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide](/img/structure/B1425099.png)
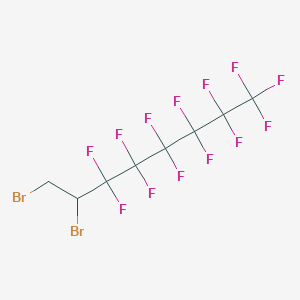
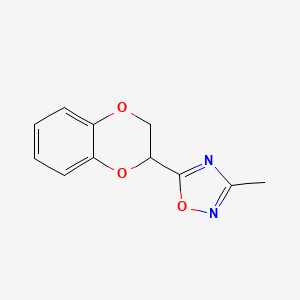
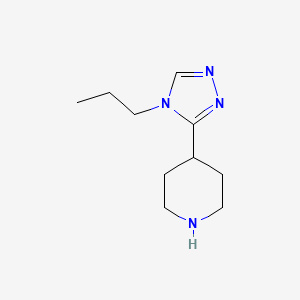

![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1425106.png)
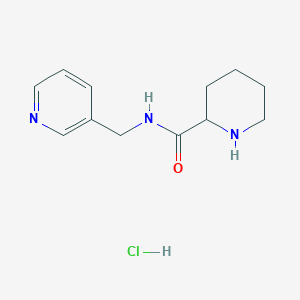
![N-(2-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl](/img/structure/B1425108.png)
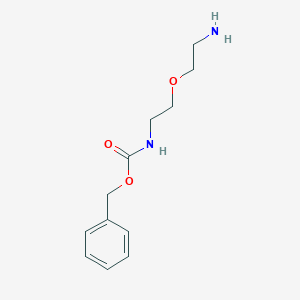
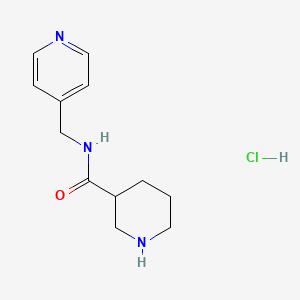
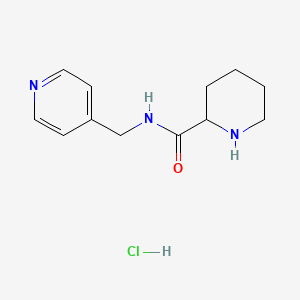
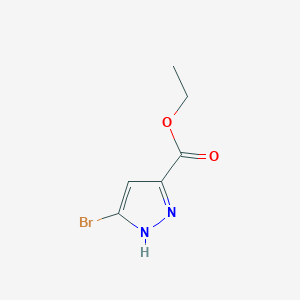
![2-[2-(Cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1425119.png)
